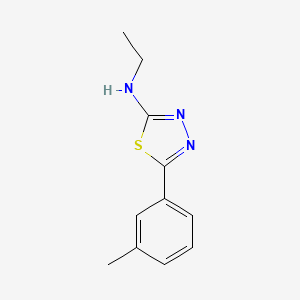

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine

Description

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylamine group at position 2 and an m-tolyl (meta-methylphenyl) group at position 4. The 1,3,4-thiadiazole scaffold is known for its broad-spectrum biological activities, including antimicrobial, anticancer, and insecticidal properties . This compound has been structurally characterized via X-ray crystallography, confirming the planarity of the thiadiazole ring and its hydrogen-bonding interactions .

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

N-ethyl-5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14) |

InChI Key |

LCSDUWAXEFEELN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Cyclization

The foundational approach for constructing the 1,3,4-thiadiazole core involves cyclization of thiosemicarbazide derivatives. Ethyl thiosemicarbazide, when reacted with m-tolyl carbonyl chloride under acidic conditions, forms a thiosemicarbazone intermediate. Subsequent dehydration using phosphoric acid or PCl₃ induces cyclization, yielding the thiadiazole ring with m-tolyl and ethylamine substituents. This method achieves moderate yields (50–65%) but requires precise control of stoichiometry to avoid over-alkylation at the amine site.

Hydrazide-Thioacid Condensation

An alternative route employs hydrazides and thioacids. For instance, ethyl hydrazine reacts with m-tolyl thioacid (R-COSH) in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent. The reaction proceeds via nucleophilic acyl substitution, forming a thiohydrazide intermediate that cyclizes spontaneously under reflux. This method offers superior regioselectivity, with the m-tolyl group consistently occupying position 5 of the thiadiazole ring.

Functionalization of Preformed Thiadiazole Intermediates

Bromination at Position 5

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate serves as a versatile precursor. Treatment with CuBr₂ and tert-butyl nitrite (t-BuONO) in acetonitrile at 60°C replaces the amino group with bromine, yielding ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. This intermediate enables cross-coupling reactions, such as Suzuki-Miyaura coupling with m-tolylboronic acid, to introduce the m-tolyl group (Table 1).

Table 1: Bromination and Cross-Coupling Conditions

Amination at Position 2

The ethyl ester at position 2 undergoes aminolysis to introduce the ethylamine group. Hydrolysis with NaOH in DMSO converts the ester to a carboxylic acid, which is then treated with ethylamine and EDC/HOBt to form the amide. Reduction using LiAlH₄ selectively reduces the amide to the primary amine, completing the synthesis. This stepwise approach achieves an overall yield of 58% but requires careful handling of air-sensitive reagents.

Industrial-Scale Continuous Flow Synthesis

Modern pharmaceutical production prioritizes efficiency and safety. Continuous flow reactors facilitate the synthesis of this compound by integrating bromination and amination steps into a single streamlined process. Key advantages include:

-

Enhanced Heat Transfer : Exothermic reactions (e.g., bromination) are controlled via rapid cooling.

-

Reduced Reaction Times : Residence times of <10 minutes minimize decomposition.

-

Scalability : Output scales linearly with reactor volume, achieving throughputs of >1 kg/day.

Comparative Analysis of Methodologies

Yield and Purity

Cyclization methods yield purer products (≥95% HPLC purity) but suffer from lower efficiency (50–65% yield). Functionalization routes offer higher yields (70–85%) but introduce impurities requiring chromatographic purification.

Cost and Complexity

Thiosemicarbazide cyclization is cost-effective for small-scale synthesis, while continuous flow processes reduce operational costs for industrial applications. Functionalization strategies demand expensive catalysts (e.g., Pd(PPh₃)₄), limiting their use to high-value intermediates.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-tolyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the m-tolyl position.

Scientific Research Applications

Anticancer Applications

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine and its derivatives have been investigated for their anticancer properties. The 1,3,4-thiadiazole scaffold has shown promise as a basis for developing new anticancer agents.

Case Studies:

- Cytotoxic Activity : A study demonstrated that derivatives of 1,3,4-thiadiazoles exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed growth inhibition in MCF-7 breast cancer cells with IC50 values in the low micromolar range (0.28 µg/mL) .

- Mechanism of Action : The anticancer activity was attributed to the induction of cell cycle arrest at the G2/M phase and the down-regulation of matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels .

Antimicrobial Properties

The 1,3,4-thiadiazole derivatives have also been studied for their antimicrobial properties. The incorporation of the thiadiazole ring enhances the biological activity against a range of microorganisms.

Research Findings:

- Broad-Spectrum Activity : Compounds based on the 1,3,4-thiadiazole structure have been reported to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.

- Mechanism Insights : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Other Biological Activities

Beyond anticancer and antimicrobial applications, this compound has shown potential in other therapeutic areas.

Diverse Biological Effects :

- Antidiabetic Activity : Some derivatives have demonstrated antidiabetic effects by modulating glucose metabolism .

- Anticonvulsant Properties : Research indicates that certain thiadiazole derivatives can effectively reduce seizure activity in animal models through mechanisms involving GABAergic pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed that the thiadiazole ring plays a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine with structurally related compounds:

Key Comparative Insights

Substituent Position and Electronic Effects m-Tolyl vs. Electron-Withdrawing Groups: Chlorine or nitro substituents (e.g., in 4-chlorophenyl or 5-nitrofuryl derivatives) improve anticancer and antimicrobial activities by increasing electrophilicity .

Amine Modifications

- Ethylamine vs. Schiff Bases : The ethyl group in the target compound balances lipophilicity and solubility, whereas Schiff base derivatives (e.g., 4-chlorobenzylidene) exhibit stronger π-π interactions but reduced metabolic stability .

Biological Activity Trends Anticancer Potency: Compounds with extended conjugated systems (e.g., quinolinyl or benzylidene groups) show higher cytotoxicity, but the m-tolyl derivative may offer a better safety profile due to reduced off-target interactions . Antiviral Potential: Thiadiazoles with bulky aromatic substituents (e.g., chloroquinolinyl) demonstrate moderate COVID-19 protease inhibition, suggesting the target compound could be optimized for viral targets .

Physicochemical Properties

| Property | N-Ethyl-5-(m-tolyl)-thiadiazol-2-amine | 5-(4-Chlorophenyl)-thiadiazol-2-amine | N-(4-Chlorobenzylidene)-thiadiazol-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 254.27 | 227.69 | 318.80 |

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

| PSA (Ų) | 98.77 | 98.77 | 112.34 |

Notes:

- Higher LogP values correlate with increased membrane permeability but may reduce aqueous solubility.

Biological Activity

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This compound has been evaluated for its potential in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory activities. The following sections summarize key findings from recent studies that highlight the biological activity of this compound.

Chemical Structure and Properties

This compound has the chemical formula C10H12N4S and features a thiadiazole ring substituted with an ethyl group and a m-tolyl group. Its structure contributes to its biological properties by facilitating interactions with various biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:

- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, derivatives have exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics such as streptomycin and fluconazole .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 32.6 |

| This compound | E. coli | 47.5 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values were comparable to established chemotherapeutic agents like 5-Fluorouracil .

Research indicates that the mechanism of action for thiadiazole derivatives may involve:

- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways . For instance, this compound was found to significantly downregulate active caspase levels compared to control groups .

Case Studies

A notable case study involved the synthesis and biological evaluation of several thiadiazole derivatives including this compound:

- In Vivo Studies : These studies assessed the protective effects against renal ischemia/reperfusion injury in rats using N-acetylcysteine as a reference. Compounds showed improved renal function markers and reduced tissue damage .

- Comparative Analysis : The compound was compared with other known anticancer agents in terms of efficacy and toxicity profiles.

Q & A

Q. Advanced

- Molecular docking : Used to simulate interactions with target proteins (e.g., COVID-19 main protease, PDB ID 6LU7). Docking scores (e.g., Glide SP) predict binding affinities, with validation via comparison to reference inhibitors like N3 .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps), vibrational frequencies, and electrostatic potential surfaces to correlate structure-activity relationships. For example, studies on 2-amino-5-(ethylthio)-1,3,4-thiadiazole used B3LYP/6-311++G(d,p) basis sets to model conformational stability .

- QTAIM analysis : Quantifies noncovalent interactions (e.g., hydrogen bonds, π-stacking) in crystal structures to explain stability and reactivity .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced

Contradictions often arise from variations in experimental design:

- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria), inhibitor concentrations, or incubation times can alter outcomes. Standardize protocols using reference compounds (e.g., 5-((C4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine for Sortase A inhibition assays) .

- Structural analogs : Compare activity trends across derivatives. For instance, replacing the m-tolyl group with a 4-chloroquinolinyl moiety may enhance antiviral activity but reduce antimicrobial effects .

- Statistical validation : Use ANOVA or t-tests to assess significance, and validate in vivo if in vitro results are inconsistent .

What are the best practices for refining crystallographic data of thiadiazol-2-amine derivatives?

Q. Advanced

- Data collection : Use a Bruker X8 Proteum diffractometer with Mo Kα radiation (λ = 0.71073 Å) and SADABS for absorption correction. Aim for completeness > 98% and Rint < 0.05 .

- Refinement : Employ SHELXL for small-molecule refinement. For twinned or high-resolution data, apply TWIN/BASF commands and anisotropic displacement parameters. Monitor R1/wR2 values (< 0.05 for high-quality datasets) .

- Hydrogen bonding : Use Olex2 or Mercury to visualize N–H⋯N and C–H⋯O interactions, which stabilize crystal packing. For example, R22(8) and R22(18) motifs are common in thiadiazole derivatives .

How can researchers design experiments to evaluate the antimicrobial potential of this compound?

Q. Basic

- Broth microdilution assays : Determine MIC (minimum inhibitory concentration) against reference strains (e.g., S. aureus ATCC 25923). Include positive controls like ciprofloxacin and solvent controls to rule out toxicity .

- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours. Synergy studies with β-lactams or aminoglycosides can identify combinatorial effects .

- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the m-tolyl ring to enhance membrane permeability .

What advanced techniques are used to study noncovalent interactions in thiadiazol-2-amine derivatives?

Q. Advanced

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H⋯H, C⋯S) using CrystalExplorer. For N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazoles, this revealed >60% H⋯H contributions .

- NCI plots : Visualize weak interactions (van der Waals, π-stacking) via reduced density gradient analysis.

- Theoretical models : Combine QTAIM and NBO analyses to quantify interaction energies (e.g., hydrogen bonds ≈ 2–5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.